molecular formula C8H14ClNO2 B1400409 Quinuclidine-4-carboxylic acid hydrochloride CAS No. 40117-63-3

Quinuclidine-4-carboxylic acid hydrochloride

Cat. No. B1400409
CAS RN: 40117-63-3
M. Wt: 191.65 g/mol
InChI Key: JTYXRFSULOZNPH-UHFFFAOYSA-N
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Description

Quinuclidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 . It is a useful research chemical compound used in the synthesis of pleuromutilin derivatives as antimicrobials .


Molecular Structure Analysis

The molecular structure of Quinuclidine-4-carboxylic acid hydrochloride is represented by the InChI code 1S/C8H13NO2.ClH/c10-7(11)8-1-4-9(5-2-8)6-3-8;/h1-6H2,(H,10,11);1H . The molecular weight of the compound is 191.66 .


Physical And Chemical Properties Analysis

Quinuclidine-4-carboxylic acid hydrochloride is a solid at room temperature . The compound’s IUPAC name is quinuclidine-4-carboxylic acid hydrochloride .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis and Structure Analysis: Quinuclidine-4-carboxylic acid hydrochloride has been synthesized and characterized using various techniques. For instance, Grob and Renk (1954) demonstrated its synthesis via C- and N-alkylation processes, leading to 4-quinuclidine-carboxylic acid after hydrolysis (Grob & Renk, 1954). Dega-Szafran et al. (2009) conducted detailed studies on its crystal and molecular structure, employing methods like X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations (Dega-Szafran, Katrusiak, & Szafran, 2009).

Pharmaceutical Research and Development

  • Preparation of Antimalarial and Antiarrhythmic Agents: Quinuclidine derivatives, including quinuclidine-4-carboxylic acid hydrochloride, have been researched for their potential as antimalarial and antiarrhythmic agents. This involves reacting quinuclidine derivatives with various compounds to obtain the final pharmaceutical products (Grossberg, 2013).
  • Development of Muscarinic Ligands: Research has been conducted on quinuclidine derivatives for their role in developing novel muscarinic ligands. This includes the synthesis of quinuclidine-3-carboxylic esters, which are precursors to these ligands (Snow et al., 1991).

Chemical Studies and Applications

  • C-H Alkylations of Carbohydrates: Quinuclidine has been used as a mediator in site- and stereoselective C-H alkylation reactions of carbohydrates, which are crucial in various chemical synthesis processes (Dimakos et al., 2019).
  • Kinetic Studies in Chemical Reactions: Castro et al. (2008) conducted a kinetic study of quinuclidines’ reactions with aryl chlorothionoformates, offering insights into the dynamics of these chemical processes (Castro et al., 2008).

Safety And Hazards

Quinuclidine-4-carboxylic acid hydrochloride is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-1-4-9(5-2-8)6-3-8;/h1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYXRFSULOZNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735672
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidine-4-carboxylic acid hydrochloride

CAS RN

40117-63-3
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Novotná, L Tenora, E Prchalová, J Paule… - Journal of Medicinal …, 2023 - ACS Publications
… Quinuclidine-4-carboxylic acid hydrochloride (51.0 mg); mobile phase: DCM/MeOH, 5:1 + 1% Et 3 N. Product P8 was isolated as a light-yellow solid (119 mg) in 89% yield. H NMR (401 …
Number of citations: 3 pubs.acs.org

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